7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of tert-butyl, dimethyl, and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile in a one-pot four-component reaction. This reaction is regio- and chemoselective, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.
Biological Studies: Its biological activities, such as enzyme inhibition and cytotoxicity, make it a valuable compound for biochemical research.
Mechanism of Action
The mechanism of action of 7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine derivatives with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory properties.
Uniqueness
7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the tert-butyl and dimethyl groups, which enhance its stability and reactivity. Its specific substitution pattern also contributes to its distinct biological activities and makes it a valuable compound for further research.
Properties
Molecular Formula |
C18H21N3 |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
7-tert-butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H21N3/c1-12-13(2)19-16-11-15(14-9-7-6-8-10-14)20-21(16)17(12)18(3,4)5/h6-11H,1-5H3 |
InChI Key |
NFORAFGMQHHSNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=C1C)C(C)(C)C |
Origin of Product |
United States |
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